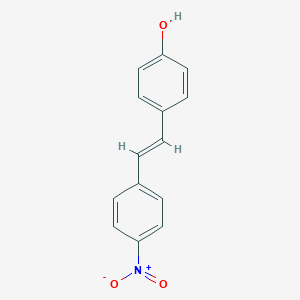

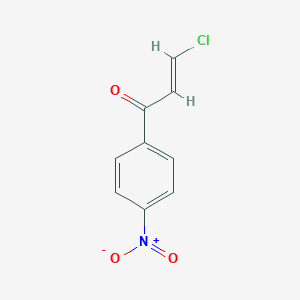

4-Hydroxy-4'-nitrostilbene

Descripción general

Descripción

T 506: es un compuesto preventivo de corrosión a base de cera y disolvente. Es conocido por sus excelentes propiedades de desplazamiento del agua y capacidades de penetración, lo que lo hace muy versátil para diversas aplicaciones, como automotriz, marina, doméstica e industrial. El compuesto se cura hasta formar una película firme, translúcida, cerosa de color ámbar oscuro, que proporciona una protección duradera contra la corrosión .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: T 506 se sintetiza a través de un proceso que implica la combinación de ceras y disolventes. Las ceras se funden y se mezclan con disolventes bajo condiciones controladas de temperatura para asegurar una mezcla homogénea. La mezcla se enfría para formar el producto final.

Métodos de Producción Industrial: En entornos industriales, T 506 se produce en grandes lotes utilizando equipos especializados. El proceso implica calentar las ceras hasta su punto de fusión, seguido de la adición de disolventes. La mezcla se agita continuamente para mantener la uniformidad. Una vez que se alcanza la consistencia deseada, el producto se enfría y se envasa para su distribución .

Análisis De Reacciones Químicas

Tipos de Reacciones: T 506 experimenta principalmente cambios físicos en lugar de reacciones químicas. Puede participar en reacciones de oxidación cuando se expone al aire durante períodos prolongados.

Reactivos y Condiciones Comunes:

Oxidación: La exposición al aire y la humedad puede provocar la oxidación de los componentes de cera en T 506.

Reducción: T 506 generalmente es estable y no experimenta reacciones de reducción significativas en condiciones normales.

Principales Productos Formados: El principal producto formado por la oxidación de T 506 es una película más rígida y frágil, que puede reducir su efectividad como compuesto preventivo de la corrosión .

Aplicaciones Científicas De Investigación

Química: T 506 se utiliza como inhibidor de la corrosión en diversos procesos químicos, protegiendo las superficies metálicas de la degradación.

Biología: En la investigación biológica, T 506 se puede utilizar para proteger el equipo y los instrumentos de laboratorio de la corrosión, asegurando su longevidad y confiabilidad.

Medicina: Si bien T 506 no se utiliza directamente en aplicaciones médicas, sus propiedades protectoras se pueden utilizar en el almacenamiento y transporte de equipos y suministros médicos.

Industria: T 506 se utiliza ampliamente en las industrias automotriz y marina para proteger vehículos y maquinaria del óxido y la corrosión. También se utiliza en aplicaciones domésticas para proteger las superficies metálicas de la humedad y los daños ambientales .

Mecanismo De Acción

T 506 ejerce sus efectos formando una barrera protectora en las superficies metálicas. La película a base de cera desplaza el agua y la humedad, evitando que entren en contacto con el metal. Esta barrera también inhibe la penetración del oxígeno, reduciendo el riesgo de oxidación y corrosión. Los objetivos moleculares de T 506 son las superficies metálicas a las que se aplica, y las vías involucradas incluyen el desplazamiento físico del agua y la formación de una película protectora .

Comparación Con Compuestos Similares

Compuestos Similares:

T 507: Otro compuesto preventivo de corrosión a base de cera con propiedades similares, pero puede tener diferentes composiciones de disolventes.

T 508: Un inhibidor de corrosión a base de disolvente con capacidades de penetración mejoradas.

T 509: Un compuesto preventivo de corrosión resistente a altas temperaturas.

Singularidad de T 506: T 506 destaca por sus excelentes propiedades de desplazamiento del agua y su versatilidad en diversas aplicaciones. Su capacidad para formar una película cerosa duradera lo hace altamente efectivo para proteger las superficies metálicas de la corrosión, incluso en entornos hostiles .

Propiedades

IUPAC Name |

4-[(E)-2-(4-nitrophenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQWIHJPIESQB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-83-6 | |

| Record name | 4-Hydroxy-4'-nitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

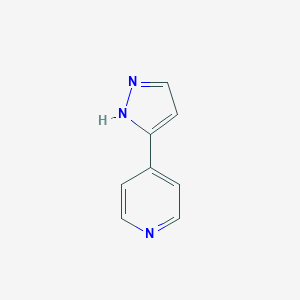

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)